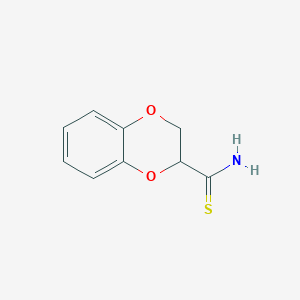
Pyridine, 2,6-bis(dimethylsilyl)-(9CI)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyridine, 2,6-bis(dimethylsilyl)-(9CI) is a chemical compound that belongs to the pyridine family. It is a colorless liquid with a molecular formula of C10H18NSi2 and a molecular weight of 226.4 g/mol. This compound is widely used in scientific research due to its unique properties and potential applications.
Mechanism Of Action
The mechanism of action of pyridine, 2,6-bis(dimethylsilyl)-(9CI) is not well understood. However, it is believed to act as a Lewis base due to the presence of the nitrogen atom in the pyridine ring. It can also form strong hydrogen bonds with other molecules, which may contribute to its unique properties.
Biochemical and Physiological Effects:
Pyridine, 2,6-bis(dimethylsilyl)-(9CI) has not been extensively studied for its biochemical and physiological effects. However, it has been reported to exhibit low toxicity and is not known to have any significant adverse effects on human health.
Advantages And Limitations For Lab Experiments
Pyridine, 2,6-bis(dimethylsilyl)-(9CI) has several advantages for use in lab experiments. It is a stable and readily available compound that can be easily synthesized in high purity and yield. It is also compatible with a wide range of solvents and can be used in various reaction conditions. However, its high reactivity can make it difficult to handle, and it may require specialized equipment and expertise to work with.
Future Directions
There are several potential future directions for research on pyridine, 2,6-bis(dimethylsilyl)-(9CI). One area of interest is its potential applications in medicinal chemistry, particularly as a building block for the synthesis of new drugs. It may also have potential applications in materials science, such as in the development of new polymers and coatings. Further studies are needed to fully understand its mechanism of action and potential applications in various scientific fields.
Synthesis Methods
Pyridine, 2,6-bis(dimethylsilyl)-(9CI) can be synthesized through various methods, including the reaction of 2,6-lutidine with chlorodimethylsilane in the presence of a catalyst. Another method involves the reaction of 2,6-dimethylpyridine with hexamethyldisilazane in the presence of a catalyst. Both methods yield high purity and yield of the compound.
Scientific Research Applications
Pyridine, 2,6-bis(dimethylsilyl)-(9CI) has been extensively studied for its potential applications in various scientific fields. It is widely used as a building block in the synthesis of organic compounds, including pharmaceuticals, agrochemicals, and materials science. It has also been used as a ligand in coordination chemistry and in the preparation of metal complexes.
properties
CAS RN |
144601-27-4 |
|---|---|
Product Name |
Pyridine, 2,6-bis(dimethylsilyl)-(9CI) |
Molecular Formula |
C9H15NSi2 |
Molecular Weight |
193.39 g/mol |
InChI |
InChI=1S/C9H15NSi2/c1-11(2)8-6-5-7-9(10-8)12(3)4/h5-7H,1-4H3 |
InChI Key |
JDGMLZHBJXOSIP-UHFFFAOYSA-N |
SMILES |
C[Si](C)C1=NC(=CC=C1)[Si](C)C |
Canonical SMILES |
C[Si](C)C1=NC(=CC=C1)[Si](C)C |
synonyms |
Pyridine, 2,6-bis(dimethylsilyl)- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




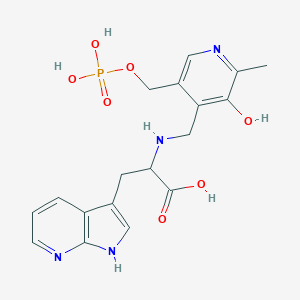
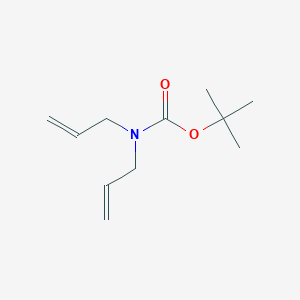
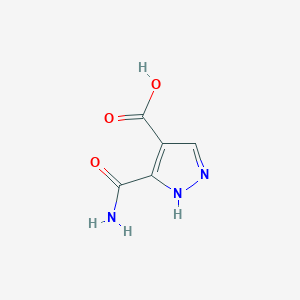
![Azane;[[5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] hydrogen phosphate](/img/structure/B115847.png)
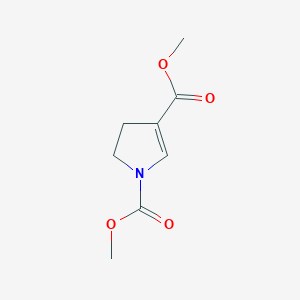
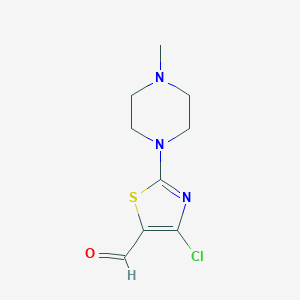

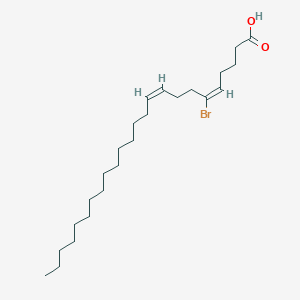
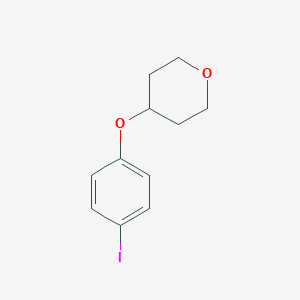
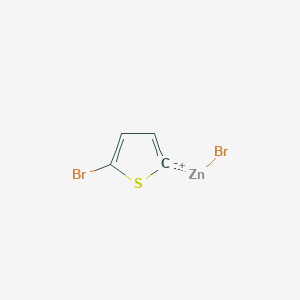

![2-Isopropyl-5,5-dimethyl-2,6-dihydro-[1,3]oxazine](/img/structure/B115874.png)
